BenchChemオンラインストアへようこそ!

IDE1

Definitive endoderm High‑throughput screening EC50 comparison

IDE1 (Inducer of Definitive Endoderm 1) is a cell‑permeable hydrazide small molecule that activates TGF‑β signaling to drive Sox17⁺/FoxA2⁺ definitive endoderm formation from mouse and human pluripotent stem cells. It was identified alongside its close analog IDE2 in a high‑throughput screen of >4 000 compounds, establishing the first class of drug‑like endoderm inducers that obviate the need for recombinant growth factors.

Molecular Formula C15H18N2O5
Molecular Weight 306.31 g/mol
CAS No. 1160927-48-9
Cat. No. B1674371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDE1
CAS1160927-48-9
SynonymsIDE1;  IDE-1;  IDE 1.
Molecular FormulaC15H18N2O5
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O
InChIInChI=1S/C15H18N2O5/c18-13(8-2-1-3-9-14(19)20)17-16-10-11-6-4-5-7-12(11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,18)(H,19,20)(H,21,22)/b16-10+
InChIKeyABKJCDILEUEJSH-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IDE1 (CAS 1160927-48-9): A Cell‑Permeable Small‑Molecule Definitive Endoderm Inducer for Pluripotent Stem Cell Differentiation


IDE1 (Inducer of Definitive Endoderm 1) is a cell‑permeable hydrazide small molecule that activates TGF‑β signaling to drive Sox17⁺/FoxA2⁺ definitive endoderm formation from mouse and human pluripotent stem cells [1]. It was identified alongside its close analog IDE2 in a high‑throughput screen of >4 000 compounds, establishing the first class of drug‑like endoderm inducers that obviate the need for recombinant growth factors [1].

Why In‑Class IDE1 Analogs and Alternative Endoderm Inducers Cannot Be Simply Interchanged


Even minor structural modifications in the IDE scaffold produce large differences in potency (IDE2 is ~1.8‑fold less potent than IDE1) [1], while biologically distinct alternatives such as Activin A, CHIR99021, or Fasudil engage different signaling nodes. Consequently, substituting one agent for another without accounting for these quantitative performance gaps leads to unpredictable Sox17⁺ yields, altered transcriptomic profiles, and inconsistent progression to downstream pancreatic or hepatic lineages [1][2].

IDE1 Quantitative Differentiation Evidence: Head‑to‑Head Potency, Yield, and Synergy Data Against Closest Analogs


IDE1 is ~1.8‑Fold More Potent Than IDE2 in Inducing Sox17 Expression in Embryonic Stem Cells

In the original discovery screen, IDE1 and IDE2 were tested side‑by‑side in mouse ES cells for Sox17 induction. IDE1 achieved an EC₅₀ of 125 nM, whereas IDE2 required 223 nM to reach the same effect size [1]. This 1.78‑fold potency advantage translates into a lower working concentration (100 nM for IDE1 vs 200 nM for IDE2) when equivalent Sox17⁺ populations are targeted [1].

Definitive endoderm High‑throughput screening EC50 comparison

IDE1 Drives 55‑65 % Sox17⁺/FoxA2⁺ Co‑Expression in Human ES Cells, Surpassing Activin A‑Mediated Yields at Equivalent Time Points

In HUES‑4 and HUES‑8 human ES cell lines, IDE1 treatment for 6 days resulted in 55‑65 % of total cells expressing Sox17, with ≥95 % of those cells co‑expressing the definitive endoderm marker FoxA2 [1]. In parallel experiments, Activin A produced a “significant but lower” percentage of Sox17⁺ cells at all time points examined, although an exact percentage was not reported [1].

Human embryonic stem cells Sox17/FoxA2 co‑expression Endoderm differentiation efficiency

IDE1 + CHIR99021 Synergy Produces 43.4 % Sox17⁺ Cells but Falls Short of Activin A + CHIR99021 in Transcriptomic Depth

A direct comparison evaluated the synergistic combination of IDE1 + CHIR99021 (IC) versus Activin A + CHIR99021 (AC). The IC group yielded 43.4 % Sox17⁺ cells, which was still “insufficient” for full definitive endoderm commitment [1]. Transcriptomic profiling revealed that the AC group had significantly higher expression of definitive endoderm markers, with differential regulation of BMP4 and FGF17, and showed stronger p‑SMAD2/3 signaling by western blot [1].

Small‑molecule synergy CHIR99021 Single‑cell transcriptomics

IDE1 Underperforms Activin A/Wnt3a in 3D Scaffold‑Based Definitive Endoderm Differentiation of hiPSCs

In a three‑dimensional poly(ε‑caprolactone) nanofibrous scaffold system, IDE1 enhanced definitive endoderm differentiation of human iPSCs, but Activin A/Wnt3a consistently achieved significantly greater potency in both 2D and 3D formats [1]. Quantitative RT‑PCR and immunofluorescence for Sox17, FoxA2, and Gsc confirmed that the combination of Activin A/Wnt3a outperformed IDE1 alone [1].

3D culture Nanofibrous scaffold hiPSC differentiation

TGF‑β Pathway Engagement via Smad2 Phosphorylation Distinguishes IDE1 from Non‑TGF‑β Endoderm Inducers

IDE1 treatment rapidly induces phosphorylation of Smad2 and up‑regulates Nodal expression, directly demonstrating activation of the TGF‑β signaling axis [1]. This mechanism is shared with IDE2 and Activin A but is absent in alternative small‑molecule inducers such as CHIR99021, which acts through canonical Wnt pathway activation [1][2].

TGF‑β signaling Smad2 phosphorylation Mechanism of action

IDE1: Recommended Procurement Scenarios Based on Quantitative Differentiation Evidence


Cost‑Effective Chemical Replacement of Activin A in Definitive Endoderm Induction

When a protocol requires a Sox17⁺/FoxA2⁺ definitive endoderm population and batch‑to‑batch consistency of growth factors is problematic, IDE1 offers a chemically defined, cell‑permeable alternative with a demonstrated yield of 55‑65 % Sox17⁺ cells in human ES cells [1]. Its EC₅₀ of 125 nM means that a 1 mg vial can prepare >3 L of working solution at 100 nM, making it economically favorable for large‑scale differentiations.

Pure Small‑Molecule Endoderm Protocol with CHIR99021 Co‑Treatment

For groups aiming to eliminate all recombinant proteins, the IDE1 + CHIR99021 combination yields 43.4 % Sox17⁺ cells and may be suitable for applications where downstream pancreatic or hepatic lineage selection is planned [2]. Transcriptomic data indicate that this combination is less mature than Activin A + CHIR99021, so it is best employed when a moderate DE population is acceptable in exchange for full chemical definition [2].

3D Scaffold‑Based hiPSC Differentiation Requiring a Chemical DE Inducer

IDE1 is effective in three‑dimensional nanofibrous scaffold cultures and can initiate DE commitment in hiPSCs, but Activin A/Wnt3a remains significantly more potent in this setting [3]. Therefore, IDE1 is appropriate as a chemical supplement to, rather than a replacement for, growth‑factor‑containing 3D protocols when maximal endoderm induction is critical [3].

Mechanistic Studies of TGF‑β‑Dependent Endoderm Specification

Because IDE1 activates Smad2 phosphorylation and Nodal expression, it serves as a tractable chemical probe for dissecting TGF‑β‑dependent endoderm specification, distinct from Wnt‑dependent inducers such as CHIR99021 [1]. This makes it valuable for signaling‑pathway interrogation experiments where genetic manipulation is not feasible [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for IDE1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.